N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide
Overview
Description
N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide is a chemical compound with the molecular formula C14H16BrF3N2OS and a molar mass of 397.25 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an azepane ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide typically involves multiple steps, starting with the preparation of the azepane ring and subsequent functionalization with the bromine and trifluoromethoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Biological Activity
N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide is a chemical compound with the molecular formula C14H16BrF3N2OS. It has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C14H16BrF3N2OS
- Molar Mass : 397.25 g/mol
- CAS Number : 2197054-46-7
- IUPAC Name : this compound
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including the preparation of the azepane ring and subsequent functionalization with bromine and trifluoromethoxy groups. The compound's structure allows for various chemical modifications, which can enhance its biological activity .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its structural similarity to known anticancer agents makes it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it relevant for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Some studies have indicated that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study explored the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. Further mechanistic studies are needed to elucidate the pathways involved.
Case Study: Antimicrobial Efficacy
In another investigation, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that it inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Properties
IUPAC Name |
N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrF3N2OS/c15-10-5-6-11(12(9-10)21-14(16,17)18)19-13(22)20-7-3-1-2-4-8-20/h5-6,9H,1-4,7-8H2,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZYCPBGUKTINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2=C(C=C(C=C2)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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